Cas no 93841-74-8 (Phosphonic acid,[[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-,hexasodium salt (9CI))

Phosphonic acid,[[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-,hexasodium salt (9CI) structure
93841-74-8 structure
Product Name:Phosphonic acid,[[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-,hexasodium salt (9CI)
CAS No:93841-74-8
MF:C9H22N3Na6O15P5
MW:705.089512348175
CID:807829
PubChem ID:22833457
Update Time:2025-04-19

Phosphonic acid,[[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-,hexasodium salt (9CI) Chemical and Physical Properties

Names and Identifiers

    • Phosphonic acid,[[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-,hexasodium salt (9CI)
    • hexasodium tetrahydrogen [[(phosphonatomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate
    • hexasodium,[2-[bis(phosphonatomethyl)amino]ethyl-[2-[phosphonatomethyl(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid
    • UNII-U5G2UPY323
    • 93841-74-8
    • Hexasodium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate
    • EINECS 299-045-9
    • U5G2UPY323
    • Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt
    • hexasodium [10,10-dihydroxy-10-oxido-2,8-bis(phosphonatomethyl)-5-(phosphonomethyl)-2,5,8-triaza-10-phosphadec-1-yl]phosphonate
    • DTXSID1029831
    • Hexasodium diethylenetriaminepentamethylenephosphonate
    • Inchi: 1S/C9H28N3O15P5.6Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;/q;6*+1/p-6
    • InChI Key: RGIYWVNNHVURLO-UHFFFAOYSA-H
    • SMILES: P(CN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)(O)O)(=O)(O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Computed Properties

  • Exact Mass: 704.9125177g/mol
  • Monoisotopic Mass: 704.9125177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 18
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 13
  • Complexity: 766
  • Covalently-Bonded Unit Count: 7
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 314Ų
Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd